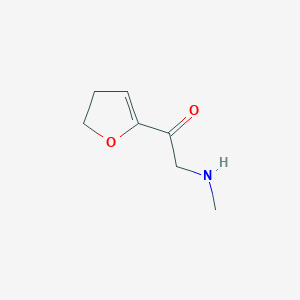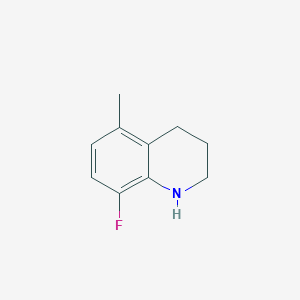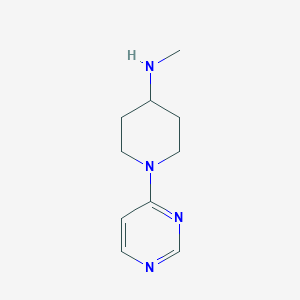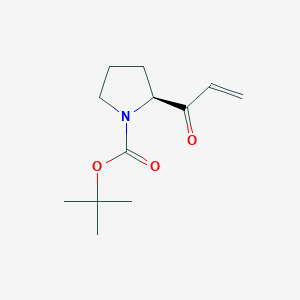![molecular formula C9H14N2O2 B13158934 [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol](/img/structure/B13158934.png)
[2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol: is an organic compound that features a pyrazole ring attached to an oxolane ring, which is further connected to a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol typically involves the reaction of 1-methyl-1H-pyrazole with an appropriate oxolane derivative under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group in [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted oxolane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Heterocycles: The compound serves as a building block for the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the processes.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Biological Studies: It can be used in studies to understand the interactions between small molecules and biological targets.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Agriculture: It may have applications in the development of agrochemicals, such as pesticides or herbicides.
Wirkmechanismus
The mechanism by which [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol exerts its effects depends on its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The oxolane ring and methanol group can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .
Vergleich Mit ähnlichen Verbindungen
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 1-(3-Methyl-1H-pyrazol-4-yl)ethanone
- 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-one
Uniqueness:
- Structural Features: The combination of a pyrazole ring with an oxolane ring and a methanol group is unique, providing distinct chemical and physical properties.
- Reactivity: The presence of multiple functional groups allows for diverse chemical reactions and modifications, making it a versatile compound in synthetic chemistry.
Eigenschaften
Molekularformel |
C9H14N2O2 |
|---|---|
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
[2-(1-methylpyrazol-4-yl)oxolan-3-yl]methanol |
InChI |
InChI=1S/C9H14N2O2/c1-11-5-8(4-10-11)9-7(6-12)2-3-13-9/h4-5,7,9,12H,2-3,6H2,1H3 |
InChI-Schlüssel |
DVUIKNLXEWVQCA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=N1)C2C(CCO2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1-Methyl-1H-pyrazolo[4,3-B]pyridin-6-YL)methanamine](/img/structure/B13158855.png)


![2-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyrimidine-5-carbaldehyde](/img/structure/B13158865.png)
![3-{[1-(Bromomethyl)cyclobutyl]methyl}oxolane](/img/structure/B13158871.png)

![6-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B13158891.png)
![{3-Ethylimidazo[1,5-a]pyridin-1-yl}methanol](/img/structure/B13158894.png)





![1-[2-(Morpholin-4-YL)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13158927.png)
